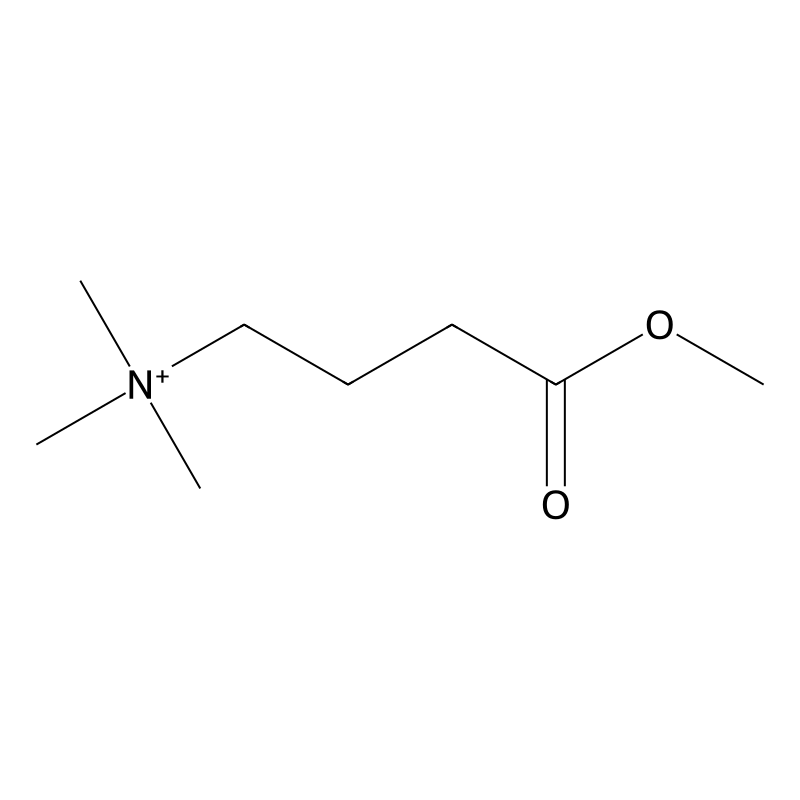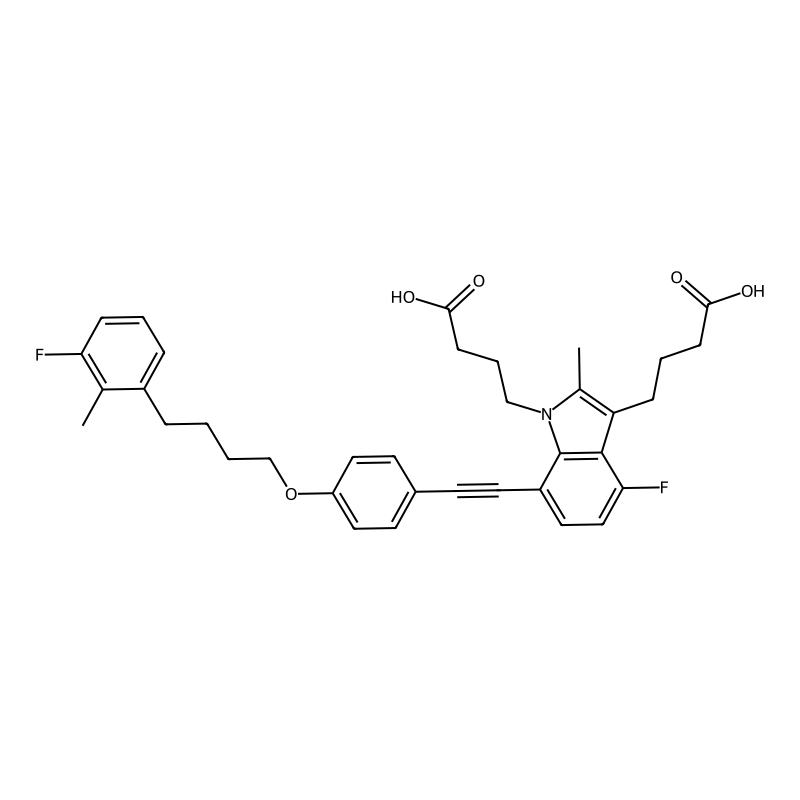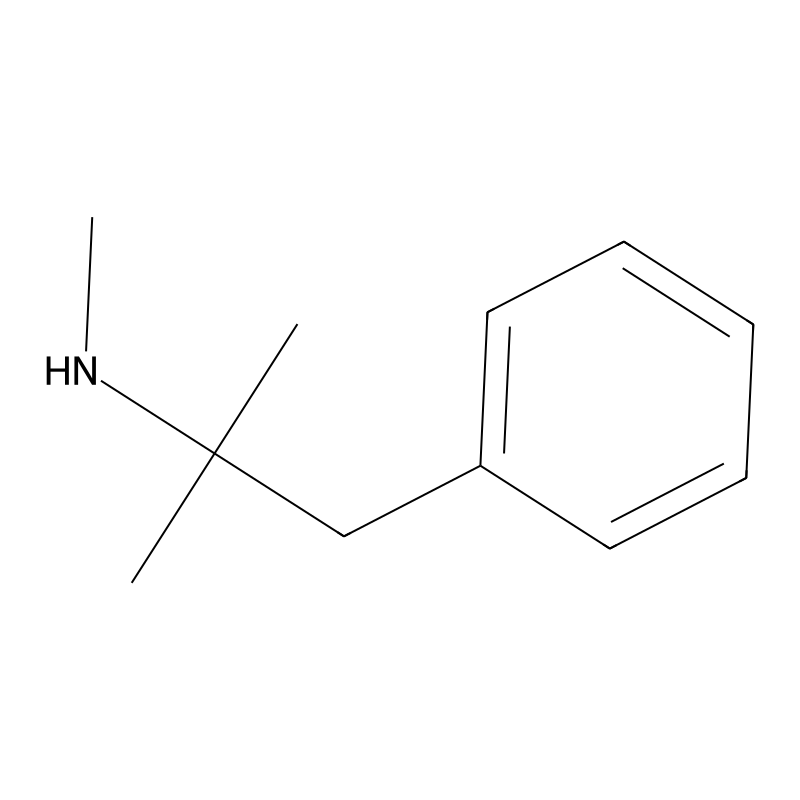Carpronium

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Vasodilatory Effects:
One of the main areas of research focuses on Carpronium's vasodilatory properties. Studies have shown it can induce relaxation of vascular smooth muscle in the microcirculation of rats, potentially leading to increased blood flow []. This vasodilatory effect is being explored for its potential role in improving blood supply to hair follicles and promoting hair growth [].
Hair Growth Stimulation:
Several studies have investigated the potential of Carpronium to stimulate hair growth. These studies, primarily conducted on animals, suggest that Carpronium might promote hair growth by:
- Enhancing blood flow to the hair follicles, as discussed earlier [].
- Stimulating the proliferation of hair follicle keratinocytes [].
- Modulating the activity of growth factors involved in hair development [].
Other Potential Applications:
Limited research suggests Carpronium might have potential applications beyond hair growth, including:
- Treatment of vitiligo: A study explored the use of Carpronium for vitiligo, a skin condition characterized by pigment loss. While the results were promising, further research is needed to confirm its effectiveness [].
- Seborrheic dermatitis: Some studies suggest Carpronium might be beneficial in managing seborrheic dermatitis, a scalp condition characterized by flaking and redness. However, more research is required to validate these findings [].
Carpronium is a quaternary ammonium compound, specifically known as carpronium chloride. It is primarily recognized for its role as a hair growth stimulant and is used in treatments for conditions such as alopecia. The chemical formula for carpronium chloride is C₈H₁₈ClNO₂, and it appears as a white to off-white solid with a molecular weight of 213.7 g/mol .
Carpronium exhibits biological activity primarily through its cholinergic properties. It has been implicated in cases of cholinergic crisis due to excessive acetylcholine levels resulting from its ingestion or application . Side effects associated with carpronium include scalp irritation, contact dermatitis, and systemic effects such as hypersensitivity reactions . These biological interactions underscore the importance of careful handling and application in therapeutic contexts.
The synthesis of carpronium chloride typically involves the reaction of a tertiary amine with an alkyl halide. While specific synthetic pathways are not extensively detailed in the available literature, the general approach would involve quaternization reactions that convert tertiary amines into quaternary ammonium salts. This method allows for the incorporation of various alkyl groups, potentially altering the compound's properties and efficacy.
Carpronium chloride is primarily used in dermatological formulations aimed at promoting hair growth. It is often included in topical treatments for alopecia, leveraging its ability to stimulate hair follicles . Additionally, due to its cholinergic activity, carpronium may find applications in other therapeutic areas requiring modulation of acetylcholine levels.
Research on interaction studies involving carpronium has highlighted its effects on cholinergic systems. For instance, ingestion of topical carpronium chloride has been linked to cholinergic crises characterized by symptoms such as salivation, sweating, and consciousness disorders . Understanding these interactions is crucial for developing safe usage guidelines and mitigating potential adverse effects.
Several compounds share structural or functional similarities with carpronium chloride. Here are some notable examples:
| Compound Name | Description | Unique Features |
|---|---|---|
| Tetramethylammonium Chloride | A quaternary ammonium compound used in various applications including as a phase transfer catalyst. | More basic than carpronium; used extensively in organic synthesis. |
| Choline Chloride | A nutrient essential for various bodily functions including neurotransmission. | Naturally occurring; vital for human health. |
| Benzalkonium Chloride | A widely used disinfectant and antiseptic agent. | Exhibits antimicrobial properties; used in cleaning products. |
Carpronium chloride's uniqueness lies in its specific application as a hair growth stimulant and its cholinergic activity profile, distinguishing it from other quaternary ammonium compounds that may serve different roles or exhibit different biological activities.
Optimized Routes for Quaternary Ammonium Salt Synthesis
The synthesis of carpronium chloride primarily involves the transformation of γ-butyrolactone into 4-chlorobutyryl chloride, followed by esterification and quaternization. A high-yield industrial process begins with the ring-opening chlorination of γ-butyrolactone using thionyl chloride (SOCl₂) in the presence of a triethylamine catalyst. This reaction produces 4-chlorobutyryl chloride with a purity exceeding 95% [8]. Subsequent esterification of 4-chlorobutyryl chloride with methanol under alkaline conditions yields methyl 4-chlorobutyrate, which undergoes quaternization with trimethylamine to form carpronium chloride [2].
A critical advancement in this synthesis is the use of alkali anion exchange resins combined with potassium iodide (KI) as a catalyst during the quaternization step. This approach minimizes side reactions, such as the formation of tertiary amine byproducts, and achieves an overall yield of 88.4% [2]. Comparative studies highlight the efficiency of this method over traditional routes that rely on homogeneous catalysts, which often result in lower yields due to difficulties in catalyst recovery [8].
Table 1: Key Parameters in Carpronium Chloride Synthesis
| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Chlorination | SOCl₂, Triethylamine | 60–80 | 92 |
| Esterification | Methanol, NaOH | 25–30 | 89 |
| Quaternization | Trimethylamine, KI resin | 50–60 | 88.4 |
The synthesis aligns with broader quaternary ammonium salt production principles, where alkylation of tertiary amines with alkyl halides is a cornerstone reaction [3]. However, carpronium chloride’s synthetic pathway is distinct in its use of γ-butyrolactone as a starting material, which ensures cost-effectiveness and scalability [8].
Ion-Pair Extraction Protocols for Purification
Purification of carpronium chloride presents challenges due to its polar nature and propensity to form ionic aggregates. Ion-pair extraction has emerged as a robust method for isolating quaternary ammonium compounds from reaction mixtures. A recent innovation involves the use of tetracyanocyclopentadienide (TCCP) anions, which form lipophilic ion pairs with carpronium cations. These complexes exhibit preferential partitioning into organic solvents, enabling selective separation from aqueous phases [6].
In a representative protocol, ethoxycarbonyl-TCCP is added to a crude reaction mixture containing carpronium chloride. The ion-pair complex is extracted into dichloromethane, followed by back-extraction into a dilute hydrochloric acid solution to recover the purified compound. This method achieves a recovery efficiency of 94% and reduces impurity levels to below 0.5% [6]. The selectivity of TCCP for quaternary ammoniums over tertiary amines is attributed to its strong electrostatic interactions with permanently charged species, a phenomenon validated through computational modeling [6].
Field Desorption Mass Spectrometry for Structural Confirmation
Structural confirmation of carpronium chloride relies heavily on field desorption mass spectrometry (FDMS), a technique adept at analyzing non-volatile, thermally labile compounds. FDMS generates intact molecular ions without fragmentation, making it ideal for quaternary ammonium salts. In a landmark study, carpronium chloride was identified in human urine using FDMS coupled with deuterium labeling [9]. The spectrum exhibited a prominent molecular ion peak at m/z 160, corresponding to the [C₇H₁₅ClNO]⁺ cation, and a deuterated analog at m/z 169, confirming the compound’s integrity [9].
FDMS also facilitates metabolite identification. A metabolite of carpronium chloride, N-(3-carbohydroxypropyl)trimethyl ammonium, was detected at m/z 146, with its deuterated form at m/z 155 [9]. These findings underscore FDMS’s utility in both synthetic validation and pharmacokinetic studies.
Figure 1: FDMS Spectral Peaks of Carpronium Chloride
- Carpronium cation: m/z 160 [C₇H₁₅ClNO]⁺
- Deuterated analog: m/z 169 [C₇H₆D₉ClNO]⁺
- Metabolite: m/z 146 [C₆H₁₃NO₂]⁺
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
19075-28-6 (iodide)
13254-33-6 (chloride salt/solvate)








